molecular formula C46H51FN5O8P B12381466 N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite

N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite

Cat. No.: B12381466
M. Wt: 851.9 g/mol
InChI Key: BYZDYCULMRMWKL-IXBBEYJLSA-N
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Description

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of DNA/RNA synthesis due to its ability to introduce modifications into oligonucleotides, enhancing their stability and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite involves multiple steps. The starting material is typically a cytidine derivative, which undergoes benzoylation to protect the amino group. The 5’-hydroxyl group is then protected with a 4,4’-dimethoxytrityl (DMTr) group. The 3’-hydroxyl group is fluorinated to introduce the 3’-fluoro modification. Finally, the 2’-hydroxyl group is converted to a 2’-CED-phosphoramidite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the protection and deprotection of functional groups, fluorination, and phosphoramidite formation. The final product is purified using chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are oligonucleotides with modified bases, which exhibit enhanced stability and binding affinity .

Scientific Research Applications

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The modified nucleoside enhances the stability and binding affinity of the resulting oligonucleotides by introducing a 3’-fluoro modification, which increases resistance to nuclease degradation. The benzoyl and DMTr protecting groups facilitate selective reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is unique due to its combination of modifications, which provide enhanced stability and functionality to oligonucleotides. The 3’-fluoro modification is particularly valuable for increasing resistance to enzymatic degradation .

Properties

Molecular Formula

C46H51FN5O8P

Molecular Weight

851.9 g/mol

IUPAC Name

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-41(47)39(59-44(42)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42?,44-,61?/m1/s1

InChI Key

BYZDYCULMRMWKL-IXBBEYJLSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F

Origin of Product

United States

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